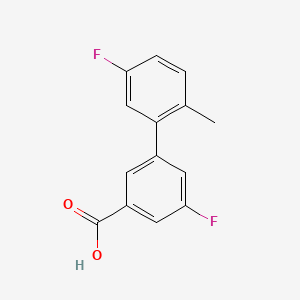

5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

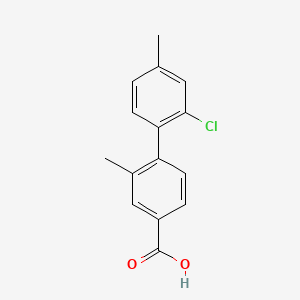

5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid is a chemical compound with the molecular formula C14H10F2O2 . It has a molecular weight of 248.23 . The IUPAC name for this compound is 3’,5-difluoro-6’-methyl[1,1’-biphenyl]-3-carboxylic acid .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid consists of a biphenyl group with two fluorine atoms and a carboxylic acid group . The InChI code for this compound is 1S/C14H10F2O2/c1-8-2-3-11(15)7-13(8)9-4-10(14(17)18)6-12(16)5-9/h2-7H,1H3,(H,17,18) .Physical And Chemical Properties Analysis

5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid has a molecular weight of 248.23 .Applications De Recherche Scientifique

Synthesis and Structural Applications

Fluorinated benzoic acid derivatives, such as 5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid, have been extensively studied for their unique properties and applications in synthesis and structural chemistry. One significant area of application is in the synthesis of mono- and difluoronaphthoic acids, where fluorinated versions of naphthoic acids, structurally similar to benzoic acid derivatives, have been explored due to their presence in several biologically active compounds. The synthesis involves intricate methods like electrophilic fluorination of lithio-intermediate and Friedel-Crafts cyclization, offering valuable routes for creating complex fluorinated structures (Tagat et al., 2002).

Radiopharmaceutical Applications

The radiolabeling of potential anti-cancer agents with fluorine-18 is another significant application. Compounds structurally similar to 5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid, such as 5-fluoro-2-(4-amino-3-methylphenyl)benzothiazole, have been radiolabeled for diagnostic purposes and cancer treatment, highlighting the importance of fluorinated benzoic acid derivatives in medical imaging and therapy (Brown et al., 2001).

Antibacterial and Antimicrobial Applications

The antimicrobial properties of fluorine-containing compounds, including those structurally related to 5-Fluoro-3-(5-fluoro-2-methylphenyl)benzoic acid, are well-documented. Research has shown that incorporating fluorine atoms into certain structures can enhance antimicrobial activity, making these compounds potential candidates for treating infections (Desai et al., 2013).

Agricultural Applications

In agriculture, the modification of herbicides through selective fluorine substitution has demonstrated significant changes in herbicidal properties. Compounds like 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one have shown improved activity and selectivity on crops such as rice, cereals, and maize, underlining the role of fluorinated benzoic acid derivatives in enhancing agricultural chemicals (Hamprecht et al., 2004).

Mécanisme D'action

Mode of Action

It’s known that benzylic compounds can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

It’s worth noting that similar compounds have been used in the preparation of novel iminothiazole derivatives as cannabinoid receptor ligands , suggesting potential involvement in cannabinoid signaling pathways.

Propriétés

IUPAC Name |

3-fluoro-5-(5-fluoro-2-methylphenyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-2-3-11(15)7-13(8)9-4-10(14(17)18)6-12(16)5-9/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNGWROUAZSNRRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C2=CC(=CC(=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689335 |

Source

|

| Record name | 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261988-06-0 |

Source

|

| Record name | 5,5'-Difluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.